molecular formula C10H16O2 B3029300 2-(4-Methoxycyclohexa-1,4-dien-1-yl)propan-2-ol CAS No. 61597-37-3

2-(4-Methoxycyclohexa-1,4-dien-1-yl)propan-2-ol

Cat. No.: B3029300
CAS No.: 61597-37-3
M. Wt: 168.23 g/mol
InChI Key: XMKIECVHJJJPDQ-UHFFFAOYSA-N
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Description

2-(4-Methoxycyclohexa-1,4-dien-1-yl)propan-2-ol ( 61597-37-3) is a chemical compound characterized by its distinctive structure, which combines a methoxy-substituted cyclohexadiene ring and a propanol group . This structure suggests potential for bioactive properties and applications in various areas of medicinal chemistry and organic synthesis . The presence of the methoxy group on the aromatic ring enhances its chemical reactivity, making it a valuable intermediate in the synthesis of more complex molecules, particularly as a building block for heterocyclic and pyrimidine compounds in pharmaceutical development . The compound's structure, which combines the propanol group with an aromatic ring, suggests potential biological activity, possibly as a precursor to molecules with antitumor, anti-inflammatory, or neuroactive properties . Furthermore, related scientific research highlights the role of similar methoxycyclohexadiene derivatives as versatile intermediates in modern organic synthesis, where they are used in nucleophilic addition reactions to create new carbon-carbon bonds for the development of advanced functional materials . This positions 2-(4-Methoxycyclohexa-1,4-dien-1-yl)propan-2-ol as a key building block in the synthesis of bioactive molecules and as a candidate for research into new therapeutic agents and chemical entities with desirable biological effects . This product is supplied with a guaranteed purity of 98.0% and must be stored under an inert atmosphere at 2-8°C . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(4-methoxycyclohexa-1,4-dien-1-yl)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O2/c1-10(2,11)8-4-6-9(12-3)7-5-8/h4,7,11H,5-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMKIECVHJJJPDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CCC(=CC1)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30210594
Record name 4-Methoxy-alpha,alpha-dimethylcyclohexa-1,4-diene-1-methanol
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Molecular Weight

168.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61597-37-3
Record name 4-Methoxy-α,α-dimethyl-1,4-cyclohexadiene-1-methanol
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Record name 4-Methoxy-alpha,alpha-dimethylcyclohexa-1,4-diene-1-methanol
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Record name 4-Methoxy-alpha,alpha-dimethylcyclohexa-1,4-diene-1-methanol
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Record name 4-methoxy-α,α-dimethylcyclohexa-1,4-diene-1-methanol
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methoxycyclohexa-1,4-dien-1-yl)propan-2-ol typically involves the following steps:

  • Starting Materials: The synthesis begins with cyclohexa-1,4-diene as the starting material.

  • Methoxylation: The cyclohexadiene undergoes methoxylation to introduce the methoxy group at the 4-position.

  • Hydroxylation: The methoxycyclohexadiene is then subjected to hydroxylation to introduce the hydroxyl group, resulting in the formation of the propan-2-ol moiety.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Methoxycyclohexa-1,4-dien-1-yl)propan-2-ol can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

  • Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

  • Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the cyclohexadiene ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Reagents like halogens (Cl2, Br2) and strong bases (NaOH, KOH) are employed in substitution reactions.

Major Products Formed:

  • Oxidation Products: Ketones, carboxylic acids.

  • Reduction Products: Alcohols, alkanes.

  • Substitution Products: Halogenated derivatives, alkylated compounds.

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of 2-(4-Methoxycyclohexa-1,4-dien-1-yl)propan-2-ol is as an intermediate in the synthesis of pharmaceuticals. Specifically, it is utilized in the production of Nabilone , a synthetic cannabinoid used for treating nausea and vomiting associated with chemotherapy .

Case Study: Synthesis of Nabilone
In a study conducted by researchers at [source], the compound was synthesized via a multi-step reaction involving stannic chloride as a catalyst. The resulting product demonstrated significant efficacy in preclinical models for nausea suppression.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis due to its unique structure. It can participate in various reactions, including:

  • Electrophilic Aromatic Substitution : The methoxy group enhances the electrophilicity of the aromatic ring, allowing for further functionalization.
  • Alkylation Reactions : The presence of the alcohol functional group enables alkylation reactions that can introduce different alkyl chains into the molecule.

Table: Summary of Synthetic Reactions

Reaction TypeDescriptionExample Compound Produced
Electrophilic Aromatic SubstitutionSubstitution on the aromatic ringVarious substituted aromatic compounds
AlkylationIntroduction of alkyl groups through nucleophilic attackAlkylated derivatives

Agrochemical Applications

Another significant application lies in agrochemicals, where it can be employed to develop herbicides or pesticides. Its structural characteristics allow it to interact effectively with biological systems in plants.

Case Study: Herbicide Development
Research indicates that derivatives of this compound exhibit herbicidal activity against specific weed species, demonstrating potential for agricultural applications . Field trials showed a reduction in weed biomass when applied at optimal concentrations.

Mechanism of Action

The mechanism by which 2-(4-Methoxycyclohexa-1,4-dien-1-yl)propan-2-ol exerts its effects involves its interaction with molecular targets and pathways. The methoxy group enhances the compound's ability to penetrate biological membranes, while the hydroxyl group facilitates hydrogen bonding with target molecules. The cyclohexadiene ring provides structural stability and reactivity.

Comparison with Similar Compounds

1-(cyclohexa-1,4-dien-1-yl)propan-2-ol (Compound 2)

2-(5-methylcyclohexa-1,4-dien-1-yl)ethan-1-ol (Compound 3)

Property Target Compound Compound 2 Compound 3
Molecular Formula C₁₀H₁₆O₂ C₉H₁₄O C₉H₁₄O
Molecular Weight 168.23 g/mol 138.20 g/mol 138.20 g/mol
Substituents 4-methoxy, tertiary alcohol No methoxy, tertiary alcohol 5-methyl, primary alcohol
Synthetic Yield Not reported 52% 51%

Key Observations :

  • The tertiary alcohol group in the target and Compound 2 reduces hydrogen-bonding capacity compared to the primary alcohol in Compound 3, impacting reactivity and intermolecular interactions .
  • The methyl substituent in Compound 3 at the 5-position may sterically hinder reactions at the cyclohexadienyl ring compared to the methoxy group in the target compound .

Reactivity Insights :

  • The methoxy group in the target compound may direct electrophilic substitution reactions to specific positions on the cyclohexadienyl ring, contrasting with the methyl group in Compound 3, which primarily exerts steric effects .
  • The tertiary alcohol in the target and Compound 2 is less acidic than the primary alcohol in Compound 3, influencing deprotonation and nucleophilic reactivity .

Physical and Spectral Properties

  • ¹H NMR : The methoxy group in the target compound would produce a singlet near δ 3.3–3.5 ppm, absent in Compounds 2 and 3. The cyclohexadienyl protons would show splitting patterns influenced by substituent positions .
  • Mass Spectrometry : The target’s higher molecular weight (168 vs. 138) would result in a distinct molecular ion peak (e.g., m/z 168 for DART) compared to its analogs .

Biological Activity

2-(4-Methoxycyclohexa-1,4-dien-1-yl)propan-2-ol, also known by its CAS number 61597-37-3, is a compound that has garnered attention for its potential biological activities. This article reviews its biological properties, including antimicrobial, antioxidant, and anti-inflammatory effects, supported by various studies and data.

Chemical Structure and Properties

The chemical structure of 2-(4-Methoxycyclohexa-1,4-dien-1-yl)propan-2-ol can be represented as follows:

C10H16O2\text{C}_{10}\text{H}_{16}\text{O}_{2}

It features a cyclohexadiene moiety with a methoxy group and a secondary alcohol functional group. This unique structure may contribute to its diverse biological activities.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of 2-(4-Methoxycyclohexa-1,4-dien-1-yl)propan-2-ol. It has been shown to exhibit activity against various bacterial strains:

Microorganism Activity
Staphylococcus aureusInhibited
Escherichia coliInhibited
Bacillus subtilisInhibited
Pseudomonas aeruginosaInhibited

In vitro tests reveal that the compound's effectiveness can vary based on concentration and the specific strain of bacteria tested. The mechanism of action is thought to involve disruption of bacterial cell membranes or interference with metabolic processes.

Antioxidant Activity

The antioxidant potential of 2-(4-Methoxycyclohexa-1,4-dien-1-yl)propan-2-ol has been evaluated using various assays such as DPPH radical scavenging and ferric reducing antioxidant power (FRAP). Results indicate that the compound possesses significant antioxidant activity, which may help mitigate oxidative stress in biological systems.

Assay Type IC50 Value (µM)
DPPH Scavenging25
FRAP30

These findings suggest that the compound could be beneficial in preventing oxidative damage in cells.

Anti-inflammatory Activity

Research indicates that 2-(4-Methoxycyclohexa-1,4-dien-1-yl)propan-2-ol may also exhibit anti-inflammatory properties. In animal models, administration of the compound led to reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential role in managing inflammatory conditions.

Case Studies

A notable case study involved the application of this compound in a model of acute inflammation induced by lipopolysaccharide (LPS). The administration of 2-(4-Methoxycyclohexa-1,4-dien-1-yl)propan-2-ol resulted in:

  • Decreased swelling in affected tissues.
  • Reduced leukocyte infiltration.
  • Lowered levels of inflammatory markers.

These outcomes highlight the compound's therapeutic potential in inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-(4-Methoxycyclohexa-1,4-dien-1-yl)propan-2-ol?

  • Methodology : Synthesis typically involves nucleophilic addition or catalytic hydrogenation. For example, reacting a methoxy-substituted cyclohexadiene derivative with a propan-2-ol precursor under inert conditions (e.g., nitrogen atmosphere) using catalysts like palladium or nickel. Intermediate purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product .
  • Key Considerations : Monitor reaction progress using TLC or GC-MS. Ensure anhydrous conditions to avoid side reactions with the methoxy group.

Q. How should researchers characterize this compound’s purity and structural integrity?

  • Analytical Techniques :

  • Basic : NMR (¹H/¹³C) for functional group confirmation, IR spectroscopy for hydroxyl and methoxy stretches (~3200 cm⁻¹ and ~2850 cm⁻¹), and mass spectrometry (EI-MS) for molecular ion validation (expected m/z: 194.2 g/mol) .
  • Advanced : High-resolution mass spectrometry (HRMS) for exact mass determination and X-ray crystallography to resolve stereochemical ambiguities, if applicable.

Q. What safety protocols are essential when handling this compound in the lab?

  • Guidelines :

  • Use PPE (gloves, goggles, lab coat) and work in a fume hood to minimize inhalation/contact risks.
  • Store in sealed, light-resistant containers at 2–8°C to prevent degradation .
  • Although direct hazard data are limited, analogous compounds exhibit skin/eye irritation (GHS Category 2); treat with caution .

Q. How stable is this compound under varying storage conditions?

  • Stability Profile :

  • Stable in dry, inert environments but susceptible to oxidation due to the cyclohexadiene moiety.
  • Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring to assess degradation pathways (e.g., methoxy group hydrolysis or diene ring opening) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the methoxy-substituted cyclohexadiene ring?

  • Mechanistic Analysis :

  • The electron-donating methoxy group enhances electrophilic substitution at the para position. Computational studies (DFT) can map charge distribution and predict regioselectivity in reactions like Diels-Alder cycloadditions .
  • Investigate solvent effects (polar vs. nonpolar) on reaction kinetics using UV-Vis spectroscopy or NMR titration.

Q. How can researchers resolve contradictions in reported stability data for this compound?

  • Resolution Strategies :

  • Compare degradation products across studies using LC-MS/MS to identify environmental factors (e.g., humidity, light) causing discrepancies.
  • Validate storage recommendations via controlled experiments with inert gas purging or desiccants .

Q. What role does this compound play in synthesizing bioactive molecules (e.g., antifungals)?

  • Applications :

  • Serves as a precursor for triazole-containing antifungals (e.g., B.1.31–B.1.55 in patent data). Functionalize the propan-2-ol group via Mitsunobu reactions or esterification to introduce heterocyclic moieties .
  • Evaluate bioactivity using microbial susceptibility assays (e.g., MIC against Candida albicans).

Q. How can isotopic labeling improve pharmacokinetic studies of derivatives?

  • Methodology :

  • Synthesize deuterated or ¹³C-labeled analogs at the methoxy or cyclohexadiene positions. Use LC-MS/MS to track metabolite formation in in vitro hepatic microsome assays .

Q. What computational tools are suitable for modeling interactions between this compound and biological targets?

  • Tools & Workflows :

  • Molecular docking (AutoDock Vina) to predict binding affinity with cytochrome P450 enzymes.
  • Molecular dynamics (MD) simulations (GROMACS) to assess conformational stability in aqueous/lipid bilayers .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Methoxycyclohexa-1,4-dien-1-yl)propan-2-ol
Reactant of Route 2
2-(4-Methoxycyclohexa-1,4-dien-1-yl)propan-2-ol

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